N-[1-cyclohexyl-2-(cyclohexylimino)-3-phenyl-5-(phenylimino)imidazolidin-4-ylidene]aniline
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Overview
Description
N-[1-cyclohexyl-2-(cyclohexylimino)-3-phenyl-5-(phenylimino)imidazolidin-4-ylidene]aniline is a complex organic compound belonging to the class of imidazolidines. Imidazolidines are nitrogen-containing heterocycles that are significant in various fields due to their unique chemical properties and biological activities . This compound is characterized by its intricate structure, which includes multiple phenyl and cyclohexyl groups attached to an imidazolidine core.
Preparation Methods
The synthesis of N-[1-cyclohexyl-2-(cyclohexylimino)-3-phenyl-5-(phenylimino)imidazolidin-4-ylidene]aniline typically involves a tandem reaction of aniline derivatives, dialkyl carbodiimides, and bis(imidoyl) chlorides . The reaction conditions often include the presence of copper (II) oxide nanoparticles as a catalyst, which facilitates the formation of the desired imidazolidine derivative in moderate to good yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-[1-cyclohexyl-2-(cyclohexylimino)-3-phenyl-5-(phenylimino)imidazolidin-4-ylidene]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-[1-cyclohexyl-2-(cyclohexylimino)-3-phenyl-5-(phenylimino)imidazolidin-4-ylidene]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-cyclohexyl-2-(cyclohexylimino)-3-phenyl-5-(phenylimino)imidazolidin-4-ylidene]aniline involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, influencing various biochemical processes. The imidazolidine core and its substituents play a crucial role in determining its binding affinity and specificity towards different targets .
Comparison with Similar Compounds
N-[1-cyclohexyl-2-(cyclohexylimino)-3-phenyl-5-(phenylimino)imidazolidin-4-ylidene]aniline can be compared with other imidazolidine derivatives, such as:
4,5-bis(arylimino)-2-(alkylimino)imidazolidines: These compounds share a similar imidazolidine core but differ in their substituents, leading to variations in their chemical and biological properties.
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines: These derivatives have different heterocyclic structures but exhibit comparable biological activities.
Properties
Molecular Formula |
C33H37N5 |
---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-N,1-dicyclohexyl-4-N,5-N,3-triphenylimidazolidine-2,4,5-triimine |
InChI |
InChI=1S/C33H37N5/c1-6-16-26(17-7-1)34-31-32(35-27-18-8-2-9-19-27)38(30-24-14-5-15-25-30)33(36-28-20-10-3-11-21-28)37(31)29-22-12-4-13-23-29/h1-2,4,6-9,12-13,16-19,22-23,28,30H,3,5,10-11,14-15,20-21,24-25H2 |
InChI Key |
KRPRBJCVXFXTQL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)N2C5=CC=CC=C5)C6CCCCC6 |
Canonical SMILES |
C1CCC(CC1)N=C2N(C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)N2C5=CC=CC=C5)C6CCCCC6 |
Origin of Product |
United States |
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